molecular formula C8H11N3O B1266787 2-Amino-4,6-dimethylpyridine-3-carboxamide CAS No. 7144-20-9

2-Amino-4,6-dimethylpyridine-3-carboxamide

Cat. No. B1266787
CAS RN: 7144-20-9
M. Wt: 165.19 g/mol
InChI Key: UYDGECQHZQNTQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves catalytic processes and polycondensation reactions. For example, carboxamides or peptides can be synthesized from corresponding carboxylic acids and amines under catalysis by derivatives like 4-(dimethylamino)pyridine N-oxide, showing high yields and avoiding undesired racemization (Shiina et al., 2008). Additionally, the polycondensation reaction of pyridine derivatives with aromatic diamines in specific mediums results in novel polyamides indicating the versatility of pyridine-based monomers in polymer synthesis (Faghihi & Mozaffari, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to 2-amino-4,6-dimethylpyridine-3-carboxamide has been elucidated through techniques like X-ray diffraction, showcasing the arrangement of atoms and the confirmation of synthesized products. One study on water-mediated synthesis emphasizes the structural characterization and computational studies, providing insights into the molecular architecture of synthesized compounds (Jayarajan et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives include the synthesis of carboxamides and peptides using specific reagents and catalysts without basic promoters to avoid racemization, highlighting the chemical reactivity and potential application in peptide synthesis (Shiina & Kawakita, 2003). Another example includes the synthesis of 2,4,6-trisubstituted pyridines from methyl ketones and (hetero)arylcarboxamides, demonstrating the diversity in chemical reactions achievable with pyridine derivatives (Prek et al., 2015).

Scientific Research Applications

Cholinesterase Inhibition

2-Amino-4,6-dimethylpyridine derivatives, specifically aryl(alkyl)carboxamides, thiocarbamides, and amidrazones, demonstrate moderate activity as inhibitors of acetyl and butyrylcholinesterase. These derivatives, known for anti-inflammatory properties, may have potential applications in the treatment of Alzheimer's disease due to their dual activity of anti-inflammation and cholinesterase inhibition (Debord et al., 1997).

Antileishmanial Activity

Derivatives of 2-amino-4,6-dimethylpyridine, synthesized as 1-(pyridin-2-yl)imidazolidin-2-ones, have shown significant antileishmanial activity. These compounds exhibited potent inhibition against cultured extracellular promastigotes of Leishmania mexicana and reduced parasite burden in vivo. This suggests their potential as therapeutic agents against leishmaniasis (Abdala et al., 2000).

Application in Dyeing and Biological Activities

Novel heterocyclic aryl monoazo organic compounds containing 2-amino-4,6-dimethylpyridine have been synthesized for use in dyeing polyester fibers. These compounds also exhibit significant antioxidant, antitumor, and antimicrobial activities, suggesting their utility in producing sterile and biologically active fabrics (Khalifa et al., 2015).

Peptide Coupling Applications

In peptide synthesis, 2-amino-4,6-dimethylpyridine derivatives have been used in the development of novel catalysts and methods. These methods focus on improving yields and reducing undesired effects like racemization, which is crucial for the synthesis of specific peptides and carboxamides (Shiina & Kawakita, 2003).

Synthesis of Novel Organic Compounds

Various novel organic compounds, including pyrimidine-5-carboxamide derivatives, have been synthesized using 2-amino-4,6-dimethylpyridine as a precursor. These compounds exhibit diverse chemical properties and potential applications in various chemical syntheses and pharmaceutical developments (Dotsenko et al., 2013).

DNA Binding and Antitumor Activities

2-Amino-4,6-dimethylpyridine derivatives have been used in the design of peptides that bind in the DNA minor groove, with specific applications in targeting certain DNA sequences. This has implications for developing novel antitumor agents (Wade et al., 1992).

Insecticidal Bioefficacy

Pyridine derivatives, including those based on 2-amino-4,6-dimethylpyridine, have been developed and screened for their agricultural bioefficacy as insecticides. These compounds have shown varying degrees of effectiveness against specific pests like the cowpea aphid (El-Dean et al., 2019).

Antibacterial Activity

2-Amino-4,6-dimethylpyridine derivatives have been explored for their antibacterial activity, particularly against Staphylococcus aureus. This includes the development of novel DNA ligase inhibitors with both in vitro and in vivo efficacy (Surivet et al., 2012).

Safety And Hazards

2-Amino-4,6-dimethylpyridine-3-carboxamide is considered hazardous . It has acute oral toxicity and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

2-amino-4,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDGECQHZQNTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291165
Record name 2-Amino-4,6-dimethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dimethylpyridine-3-carboxamide

CAS RN

7144-20-9
Record name 7144-20-9
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Record name 2-Amino-4,6-dimethylpyridine-3-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,6-dimethylpyridine-3-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WS Hamama, M Waly, I El-Hawary… - Synthetic …, 2014 - Taylor & Francis
The focus of our review is on the methods of synthesis and chemical reactivity of 2-pyridone and some derivatives as 2-chloro-3-nicotinonitrile in addition to the biological activity of the 2…
Number of citations: 33 www.tandfonline.com

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